![molecular formula C6H2ClF4N B6325232 2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine, 85% CAS No. 1207665-87-9](/img/structure/B6325232.png)
2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine, 85%
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Overview
Description
“2-Chloro-4-(trifluoromethyl)pyridine” is a type of fluorinated building block . It’s a colorless to off-white liquid . The empirical formula is C6H3ClF3N, and the molecular weight is 181.54 .
Synthesis Analysis
This compound can be synthesized from 2-chloro-4-iodopyridine . There are also other methods for introducing trifluoromethylpyridine (TFMP) groups within the structures of other molecules .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(trifluoromethyl)pyridine” is represented by the SMILES string FC(F)(F)c1ccnc(Cl)c1 .Chemical Reactions Analysis
“2-Chloro-4-(trifluoromethyl)pyridine” may be used in the synthesis of 4,4’-bis(trifluoromethyl)-2,2’-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.4490 (lit.), a boiling point of 146-147 °C (lit.), and a density of 1.411 g/mL at 25 °C (lit.) .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine, are key structural ingredients in the development of many agrochemical compounds . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Aminopyridines
2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .
Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls
2-Fluoro-4-(trifluoromethyl)pyridine is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Preparation of Trifluoromethylpyridyllithiums
Trifluoromethylpyridine can be used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .
Synthesis of Metal-Organic Frameworks (MOFs)
Trifluoromethylpyridine can be used in the synthesis of metal-organic frameworks (MOFs) .
Synthesis of Methiodide Salts
Trifluoromethylpyridine can be used in the synthesis of methiodide salts .
Production of Chlorfenapyr
2-chloro-6-trichloromethyl pyridine (CTC), which can be obtained by stepwise deep chlorination of 2-methylpyridine, has a wide range of applications. For example, it can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity and can control cyanobacteria in water .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries .
Mode of Action
Trifluoromethylpyridines are known to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . .
Biochemical Pathways
Trifluoromethylpyridines are known to be used in the protection of crops from pests , suggesting they may interact with biochemical pathways related to pest metabolism or development.
Result of Action
As a member of the trifluoromethylpyridines group, it’s known to be used in the protection of crops from pests , suggesting it may have effects on pest physiology or development.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-6-fluoro-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCFDWPCYZMBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine |
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